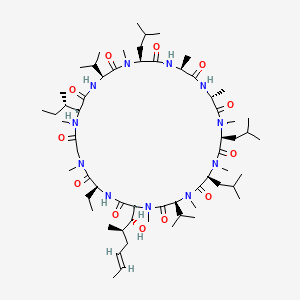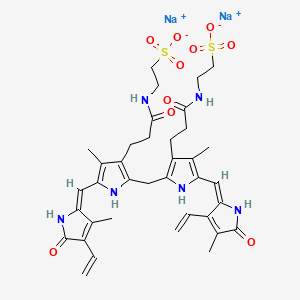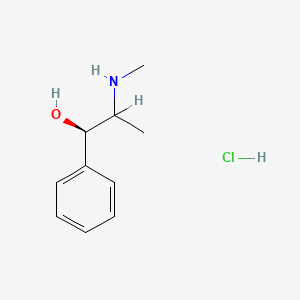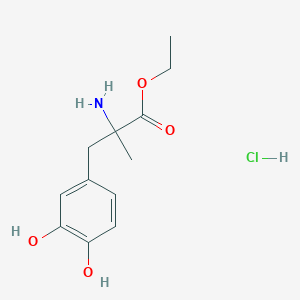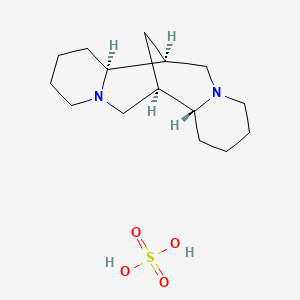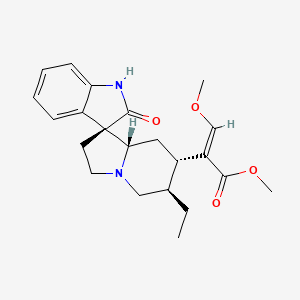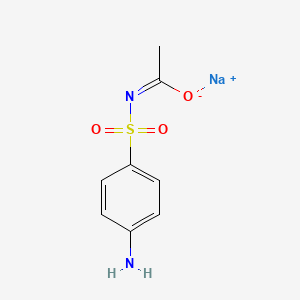
スルファセタミドナトリウム
概要
説明
スルファセタミド (ナトリウム一水和物) は、医療において広く使用されているスルホンアミド系抗生物質です。この物質は、細菌の増殖と繁殖を阻害する静菌作用で知られています。 この化合物は、皮膚感染症、ニキビ、脂漏性皮膚炎などの治療のための外用剤として、また、眼感染症の治療のための点眼薬として一般的に使用されています .
科学的研究の応用
Sulfacetamide (sodium monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving bacterial inhibition and the effects of sulfonamide antibiotics.
Industry: Utilized in the formulation of pharmaceutical products, including creams, lotions, and eye drops.
作用機序
スルファセタミド (ナトリウム一水和物) は、細菌における葉酸合成に関与する酵素ジヒドロプテロエートシンターゼを阻害することによってその効果を発揮します。 スルファセタミドは、細菌の増殖に必須の成分であるパラアミノ安息香酸 (PABA) と競合的に結合して阻害することで、葉酸の産生を阻害し、最終的に細菌の増殖と繁殖を阻害します .
準備方法
合成経路と反応条件
スルファセタミド (ナトリウム一水和物) は、スルファセタミドナトリウムを塩酸存在下で亜硝酸ナトリウムとジアゾ化反応させることでジアゾニウム塩を生成し、合成することができます。 この塩は、アルカリ性媒体中で8-ヒドロキシ-7-ヨードキノリン-5-スルホン酸とカップリングさせてアゾ染料を生成します . 別の方法としては、アセトアミドを4-アミノベンゼンスルホニルクロリドで直接アルキル化するか、4-アミノベンゼンスルホンアミドと無水酢酸を反応させて、亜鉛-水酸化ナトリウム系を用いた選択的な還元脱アシル化を行う方法があります .
工業生産方法
工業的には、スルファセタミドナトリウムは上記で述べたジアゾ化法によって生産され、この方法は効率的で高純度の製品が得られます。 このプロセスには、目的の生成物が生成されるように、温度やpHなどの反応条件を厳密に制御することが必要です .
化学反応の分析
反応の種類
スルファセタミド (ナトリウム一水和物) は、以下のものを含む様々な化学反応を起こします。
酸化: 特定の条件下では酸化される可能性がありますが、これは一般的な用途では一般的な反応ではありません。
還元: この化合物は、特に強力な還元剤存在下で還元される可能性があります。
置換: スルファセタミドは、特に求核剤存在下で置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤が必要です。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用います。
置換: 一般的には、アミンやチオールなどの求核剤存在下、穏やかな条件で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりスルホン酸が生成される可能性がありますが、還元によりアミンまたは化合物の他の還元型が生成される可能性があります .
科学研究での応用
スルファセタミド (ナトリウム一水和物) は、様々な科学研究において幅広い応用があります。
化学: 様々な化学反応や合成プロセスにおける試薬として使用されています。
生物学: 細菌阻害とスルホンアミド系抗生物質の影響に関する研究で使用されています。
類似化合物との比較
類似化合物
スルファメトキサゾール: 同様の静菌作用を持つ別のスルホンアミド系抗生物質です。
スルファジアジン: 細菌感染症の治療に使用され、同様の作用機序を持っています。
スルフィソキサゾール: これもスルホンアミド系抗生物質であり、同様の用途と効果を持っています。
独自性
スルファセタミド (ナトリウム一水和物) は、皮膚科や眼科における特定の用途によって独特です。 様々な外用剤や眼科用製品に製剤化できることから、皮膚や目の感染症の治療に特に役立ちます .
特性
CAS番号 |
127-56-0 |
|---|---|
分子式 |
C8H10N2NaO3S |
分子量 |
237.23 g/mol |
IUPAC名 |
sodium;acetyl-(4-aminophenyl)sulfonylazanide |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11); |
InChIキー |
BTZCSADPJAPUNE-UHFFFAOYSA-N |
SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] |
異性体SMILES |
C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+] |
正規SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na] |
外観 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
127-56-0 |
ピクトグラム |
Irritant |
関連するCAS |
144-80-9 (Parent) |
同義語 |
Acetopt Acetylsulfanilamide AK Sulf AK-Sulf Albucid Antébor Belph 10 Belph-10 Bleph Ceta Sulfa Cetamide Colircusi Sulfacetamida Coliriocilina Sulfacetam Isopto Cetamide Sodium Sulamyd Sulamyd, Sodium Sulf 10 Sulf-10 Sulfacetam, Coliriocilina Sulfacetamida, Colircusi Sulfacetamide Sulfacetamide Monosodium Salt Sulfacetamide Sodium Sulfacetamide, Monosodium Salt, Anhydrous Sulfacil Sulfacyl Sulfair Sulphacetamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sulfacetamide sodium exert its antibacterial effect?
A: Sulfacetamide sodium, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. [, , , , ] This inhibition disrupts the production of essential nucleic acids, ultimately leading to bacterial growth inhibition and death. [, , , , ]
Q2: What is the molecular formula and weight of sulfacetamide sodium?
A: The molecular formula of sulfacetamide sodium is C8H9N2NaO3S. Its molecular weight is 252.24 g/mol. [, , , , , , ]
Q3: What spectroscopic data is available for characterizing sulfacetamide sodium?
A: Sulfacetamide sodium can be characterized using various spectroscopic techniques including UV-Vis spectrophotometry, showing a characteristic absorption maximum around 258 nm. [, , , , , ] Other useful techniques include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]
Q4: How does the choice of drug vehicle influence the ocular contact time of sulfacetamide sodium?
A: Studies have shown that increasing the concentration of sulfacetamide sodium in eye drops prolongs its ocular contact time. [] Additionally, formulating sulfacetamide sodium in a high-viscosity gel, such as one containing carbomer Leogel, can significantly enhance its ocular bioavailability compared to aqueous suspensions. [, ]
Q5: How stable is sulfacetamide sodium in ophthalmic solutions, and how can its stability be enhanced?
A: Sulfacetamide sodium can undergo hydrolysis to form sulfanilamide. [, ] To ensure stability, ophthalmic solutions often include sodium thiosulfate as a stabilizer. [, ]
A5: Sulfacetamide sodium is primarily used for its antibacterial properties and doesn't exhibit significant catalytic activity. This Q&A section will focus on its pharmaceutical aspects.
A5: While computational studies on sulfacetamide sodium are limited in the provided research, molecular modeling techniques can be applied to investigate its interactions with biological targets and explore potential modifications for improved efficacy.
Q6: How does the structure of sulfacetamide sodium relate to its antibacterial activity?
A: The sulfonamide group (-SO2NH2) in sulfacetamide sodium is essential for its antibacterial activity, as it mimics the structure of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis. [, , , , ] Modifications to this group or the adjacent aromatic ring can significantly impact its potency and selectivity. [, , , , ]
Q7: What are some strategies for formulating sulfacetamide sodium to improve its stability, solubility, or bioavailability?
A: Incorporating sulfacetamide sodium into a high-viscosity gel using polymers like carbomer Leogel can enhance its ocular bioavailability. [, ] Additionally, using cyclodextrins can enhance solubility and stability through inclusion complex formation. []
Q8: What is the typical ocular contact time of sulfacetamide sodium eye drops?
A: The concentration of sulfacetamide sodium in tears falls to the minimum inhibitory concentration (MIC) against common bacterial pathogens approximately 30 minutes after a single application of 10 µL of a 15% solution. [] Increasing the concentration or using a high-viscosity gel formulation can extend the duration of action. [, , ]
Q9: Has the efficacy of topical N-acetyl-cysteine (NAC) been compared to a topical steroid-antibiotic combination containing sulfacetamide sodium in treating meibomian gland dysfunction (MGD)?
A: Yes, a study compared topical NAC with a topical combination of betamethasone and sulfacetamide sodium in patients with MGD. Both treatments, when combined with eyelid hygiene, showed significant improvements in symptoms and clinical parameters, with no significant difference between the groups. []
Q10: What is the in vitro efficacy of sulfacetamide sodium against Nocardia asteroides compared to trimethoprim or a combination of both?
A: While sulfacetamide sodium alone shows activity against Nocardia asteroides, a combination of sulfacetamide sodium and trimethoprim exhibits significantly enhanced efficacy. [] This synergistic effect highlights the benefits of combination therapy in certain cases. []
Q11: What are the known resistance mechanisms to sulfonamides like sulfacetamide sodium?
A: Bacterial resistance to sulfonamides can arise from mutations in dihydropteroate synthase, the target enzyme, reducing its affinity for the drug. [, ] Additionally, bacteria can develop mechanisms to overproduce PABA or utilize alternative metabolic pathways, bypassing the need for the enzyme inhibited by sulfonamides. [, ]
Q12: Can ophthalmic sulfonamides like sulfacetamide sodium trigger Stevens-Johnson syndrome?
A: Although rare, there has been a reported case of Stevens-Johnson syndrome linked to the use of ophthalmic sulfacetamide sodium in a patient with a prior history of a bullous drug reaction to sulfonamides. [] This case highlights the potential for cross-sensitivity and the importance of considering a patient's allergy history. []
Q13: Can chitosan/gelatin hybrid membranes be used for the controlled release of sulfacetamide sodium?
A: Research indicates that chitosan/gelatin hybrid membranes can effectively control the release of sulfacetamide sodium. [] The release kinetics follow a zero-order pattern after an initial lag phase, indicating a consistent drug release rate over time. [] This technology shows promise for developing sustained-release ocular drug delivery systems. []
A13: The provided research does not delve into specific biomarkers or diagnostics related to sulfacetamide sodium.
Q14: What analytical techniques are commonly used for the determination of sulfacetamide sodium?
A: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying sulfacetamide sodium in pharmaceutical preparations and biological samples. [, , , , ] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simple and sensitive approach for determining sulfacetamide sodium in pharmaceutical formulations. [, , ] Thin-layer chromatography (TLC) coupled with densitometry provides an alternative method for analyzing sulfacetamide sodium. [, ]
A14: The research papers provided do not offer specific information regarding the environmental impact and degradation of sulfacetamide sodium.
Q15: How does the presence of urea or ionic permeants like sodium chloride and sulfacetamide sodium affect the swellability of acrylate-methacrylate copolymer films?
A: Studies reveal that increasing urea concentration enhances the swellability of these films, while increasing concentrations of sodium chloride and sulfacetamide sodium reduce swellability. [] These findings highlight the influence of solute properties on polymer behavior and have implications for drug delivery systems. []
Q16: What parameters are crucial for validating analytical methods used to quantify sulfacetamide sodium in pharmaceutical formulations?
A: Validating analytical methods for sulfacetamide sodium involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ), all following ICH guidelines. [, , , , , ]
A16: Maintaining stringent quality control and adhering to good manufacturing practices (GMP) throughout the development, manufacturing, and distribution processes is essential for ensuring the quality, safety, and efficacy of sulfacetamide sodium products.
A16: The research papers provided do not offer specific information on the immunogenicity or immunological responses associated with sulfacetamide sodium.
A16: The research papers provided do not offer specific information on the drug-transporter interactions of sulfacetamide sodium.
A16: The research papers provided do not offer specific information on the induction or inhibition of drug-metabolizing enzymes by sulfacetamide sodium.
Q17: What are some alternative topical antibiotic options for treating bacterial conjunctivitis besides sulfacetamide sodium?
A17: Alternatives include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


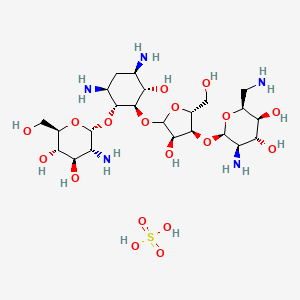

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
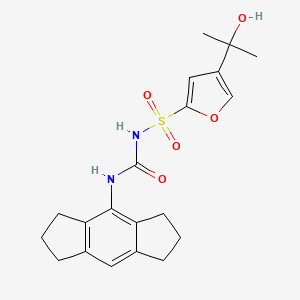
![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
